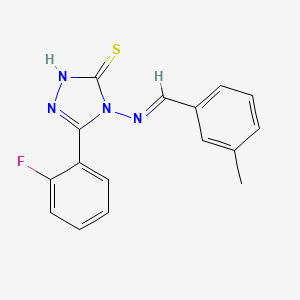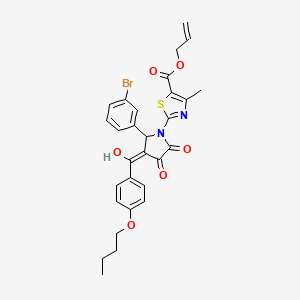
2-((4H-1,2,4-Triazol-3-yl)thio)-1-(10H-phenothiazin-10-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4H-1,2,4-Triazol-3-yl)thio)-1-(10H-phenothiazin-10-yl)ethanone hydrochloride is a synthetic organic compound that features a triazole ring and a phenothiazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4H-1,2,4-Triazol-3-yl)thio)-1-(10H-phenothiazin-10-yl)ethanone hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by oxidation.
Attachment of the Phenothiazine Moiety: The phenothiazine ring is introduced through a nucleophilic substitution reaction. This involves reacting the triazole derivative with a phenothiazine derivative under basic conditions.
Formation of the Ethanone Linker: The ethanone linker is formed by reacting the intermediate with an appropriate acylating agent, such as acetyl chloride, under acidic conditions.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the ethanone linker, potentially converting it to an alcohol.
Substitution: The phenothiazine moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as an antimicrobial and antifungal agent. Its ability to disrupt microbial cell membranes makes it a candidate for new antibiotic development.
Medicine
In medicinal chemistry, the compound is investigated for its anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific electronic or photonic properties, given the presence of the phenothiazine moiety.
Mechanism of Action
The mechanism of action of 2-((4H-1,2,4-Triazol-3-yl)thio)-1-(10H-phenothiazin-10-yl)ethanone hydrochloride involves several pathways:
Antimicrobial Action: The compound disrupts microbial cell membranes, leading to cell lysis and death.
Anticancer Action: It induces apoptosis in cancer cells by activating caspases and inhibiting key signaling pathways involved in cell proliferation.
Antifungal Action: The compound interferes with the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- **2-((4H-1,2,4-Triazol-3-yl)thio)-1-(10H-phenothiazin-10-yl)ethanol
- **2-((4H-1,2,4-Triazol-3-yl)thio)-1-(10H-phenothiazin-10-yl)ethanone
Uniqueness
Compared to similar compounds, 2-((4H-1,2,4-Triazol-3-yl)thio)-1-(10H-phenothiazin-10-yl)ethanone hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability. This makes it more suitable for pharmaceutical applications where bioavailability is crucial.
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for ongoing research and development.
Properties
CAS No. |
765285-10-7 |
|---|---|
Molecular Formula |
C16H13ClN4OS2 |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1-phenothiazin-10-yl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone;hydrochloride |
InChI |
InChI=1S/C16H12N4OS2.ClH/c21-15(9-22-16-17-10-18-19-16)20-11-5-1-3-7-13(11)23-14-8-4-2-6-12(14)20;/h1-8,10H,9H2,(H,17,18,19);1H |
InChI Key |
IHTSFUUYTPPEKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=NC=NN4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12031291.png)





![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12031325.png)
![Methyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12031337.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12031364.png)
![5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12031366.png)
![N-(2,3-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12031375.png)
![2-ethoxy-4-((E)-{[(2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)phenyl 2,4-dichlorobenzoate](/img/structure/B12031377.png)
